molecular formula C8H5F3O B138007 2,2,2-Trifluoroacetophenone CAS No. 434-45-7

2,2,2-Trifluoroacetophenone

Cat. No. B138007
CAS RN: 434-45-7
M. Wt: 174.12 g/mol
InChI Key: KZJRKRQSDZGHEC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetophenone is a polyfluoroalkyl ketone that has been identified as an efficient organocatalyst in various chemical reactions. It has been used in the environmentally friendly epoxidation of alkenes, utilizing hydrogen peroxide as a green oxidant and achieving high to quantitative yields . This compound also plays a role in the molecular recognition of anions, where it forms anion-ionophore adducts that are stabilized by intramolecular hydrogen bonding, significantly enhancing binding affinity . Additionally, 2,2,2-trifluoroacetophenone has been used as a catalyst for the oxidation of tertiary amines and azines to N-oxides, demonstrating chemoselectivity and high yields .

Synthesis Analysis

The synthesis of compounds related to 2,2,2-trifluoroacetophenone involves various methods. One approach includes the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid to intermolecularly dehydrate from benzoic acid and aromatic hydrocarbons, yielding benzophenones . Another method involves the Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection to obtain 2-(trifluoroacetyl)chromones . These synthetic routes highlight the versatility and reactivity of trifluoroacetophenone derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure and non-covalent interactions of 2,2,2-trifluoroacetophenone have been studied through rotational spectroscopy and quantum-chemical computations. The most stable isomer of its complex with water forms a seven-membered ring, featuring both classical and weak hydrogen bonds. The presence of fluorine atoms significantly influences these non-covalent interactions . Although not directly on 2,2,2-trifluoroacetophenone, studies on related compounds like 2,4-difluoroacetophenone provide insights into vibrational modes, molecular geometry, and electronic properties, which can be extrapolated to understand the trifluoro derivative .

Chemical Reactions Analysis

2,2,2-Trifluoroacetophenone participates in various chemical reactions. It has been used as an organocatalyst for the epoxidation of alkenes and the oxidation of tertiary amines and azines to N-oxides . The compound's ability to form stabilized anion-ionophore adducts through intramolecular hydrogen bonding has been exploited in the recognition of anions such as carboxylates . Furthermore, its derivatives have been involved in reactions with 1,2-diamines to produce tetrahydropyrazines and quinoxaline derivatives , and in the synthesis of chromenes from N-unsubstituted imines of 2-hydroxyacetophenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoroacetophenone and its derivatives are characterized by their molecular structure and substituent effects. The fluorine atoms present in the compound influence its reactivity and interaction with other molecules, as seen in the complex formation with water . The compound's role in fluorescence "turn-on" sensing of carboxylate anions, where the fluorescence enhancement is attributed to intramolecular hydrogen bonding, also reflects its chemical behavior . Although detailed physical properties are not provided in the abstracts, the chemical reactivity and molecular interactions discussed offer a glimpse into the compound's characteristics.

Scientific Research Applications

Rotational Spectrum and Structural Analysis

  • Rotational Spectrum: The rotational spectrum of 2,2,2-trifluoroacetophenone has been examined using supersonic-jet Fourier transform microwave spectroscopy. This study extends to its mono-13C substituted species, providing accurate structural parameters for the carbon skeleton (Lei et al., 2018).

Sensing Applications

  • Fluorescence Sensing of Anions: o-(Carboxamido)trifluoroacetophenones exhibit significant fluorescence enhancement upon binding with carboxylate anions. This enhancement is explained by intramolecular H-bonding stabilization of an anion-ionophore adduct (Kim & Ahn, 2008).

Crystal Packing Analysis

  • Cryocrystallization and Crystal Packing: The crystal structure of 2,2,2-trifluoroacetophenone is analyzed using in situ cryocrystallization. The study focuses on its crystal packing and the influence of chemical substitutions on the crystal packing and intermolecular interactions (Dey, Sirohiwal, & Chopra, 2018).

Interaction with Water

  • Rotational Spectroscopy and Quantum Chemistry: A study combining rotational spectroscopy and quantum-chemical computations analyzed the 1:1 complex formed by 2,2,2-trifluoroacetophenone and water, revealing significant insights into non-covalent interactions (Lei et al., 2020).

Catalysis and Chemical Reactions

  • Catalysis in Chemical Reactions: Platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones has been explored, highlighting the effects of electron-withdrawing and releasing groups on reaction rate and enantioselectivity (Arx, Mallát, & Baiker, 2001).
  • Organocatalysis: 2,2,2-Trifluoroacetophenone serves as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides and for the epoxidation of alkenes, using environmentally friendly methods (Limnios & Kokotos, 2014) (Limnios & Kokotos, 2014).

Computational Studies

  • Polycondensation Reaction Pathways: Computational studies have explored the reaction pathways of polycondensation of 2,2,2-trifluoroacetophenone and biphenyl, offering insights into the design of monomers for superelectrophilic polycondensation (Peña, Zolotukhin, & Fomine, 2005).

Miscellaneous Applications

  • Electrochemically Promoted Reactions: The compound has been used in electrochemically promoted asymmetric hydrogen transfer reactions (Wang et al., 2021).
  • Whole Cell Bioreduction: Its reduction by various microorganism strains has been studied, with applications in continuous flow bioreduction (Lopes et al., 2014).

Safety And Hazards

2,2,2-Trifluoroacetophenone is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanone
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InChI

InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KZJRKRQSDZGHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
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Molecular Formula

C8H5F3O
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DSSTOX Substance ID

DTXSID6059992
Record name Ethanone, 2,2,2-trifluoro-1-phenyl-
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Molecular Weight

174.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,2-Trifluoroacetophenone
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Vapor Pressure

1.22 [mmHg]
Record name 2,2,2-Trifluoroacetophenone
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Product Name

2,2,2-Trifluoroacetophenone

CAS RN

434-45-7
Record name 2,2,2-Trifluoro-1-phenylethanone
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Record name Phenyl trifluoromethyl ketone
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Record name Trifluoroacetophenone
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Record name Ethanone, 2,2,2-trifluoro-1-phenyl-
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Record name 2,2,2-trifluoroacetophenone
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Record name 2,2,2-TRIFLUOROACETOPHENONE
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Synthesis routes and methods

Procedure details

10.0 g (0.057 mol) of 2,2,2-trifluoro-1-phenylethanol and 0.96 g (0.0028 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 250 ml of methylene chloride at room temperature. 35 ml (0.068 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 20 minutes with vigorous stirring and the mixture is stirred for a further 6 hours at room temperature. The reaction mixture is added to 200 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (24 torr, 90°-115° C. bath temperature), 7.45 g (75% of theory) of trifluoroacetylbenzene are obtained. nD20 : 1.4658.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
D Limnios, CG Kokotos - The Journal of Organic Chemistry, 2014 - ACS Publications
A cheap, mild, fast, and environmentally friendly oxidation of olefins to the corresponding epoxides is reported using polyfluoroalkyl ketones as efficient organocatalysts. Namely, 2,2,2-…
Number of citations: 98 pubs.acs.org
R Barroso, A Jiménez, MC Pérez-Aguilar… - Chemical …, 2016 - pubs.rsc.org
1,3-Diaryl-3-trifluoromethylcyclopropenes and 2-aryl- or 2-alkyl-1,3-diaryl-3-trifluoromethylcyclopropenes are prepared in a very simple way by reaction between 1,1,1-…
Number of citations: 40 pubs.rsc.org
D Limnios, CG Kokotos - Chemistry–A European Journal, 2014 - Wiley Online Library
A cheap, mild and environmentally friendly oxidation of tertiary amines and azines to the corresponding N‐oxides is reported by using polyfluoroalkyl ketones as efficient organocatalysts…
MH Kang, SA Lee, NN Kang, BJ Moon - Bulletin of the Korean Chemical …, 2011 - Citeseer
Since the discovery of the fact that compounds bearing a vinylic fluoride moiety often exhibit remarkable biological activities such as enzyme inhibitors, many synthetic methods for …
Number of citations: 5 citeseerx.ist.psu.edu
M Jin, M Yu, Y Zhang, D Wan… - Journal of Polymer Science …, 2016 - Wiley Online Library
Two D‐π‐A‐type 2,2,2‐trifluoroacetophenone derivatives, namely, 4′‐(4‐( N,N‐diphenyl)amino‐phenyl)‐phenyl‐2,2,2‐trifluoroacetophenone (PI‐Ben) and 4′‐(4‐(7‐(N,N‐…
Number of citations: 21 onlinelibrary.wiley.com
G Szőllősi, S Cserényi, I Bucsi, T Bartók, F Fülöp… - Applied Catalysis A …, 2010 - Elsevier
A study on the origin of rate enhancement and enantiodifferentiation in the enantioselective hydrogenation of 2,2,2-trifluoroacetophenone (TFAP) over a Pt/alumina catalyst modified by …
Number of citations: 33 www.sciencedirect.com
HS Mosher, JE Stevenot, DO Kimble - Journal of the American …, 1956 - ACS Publications
2, 2, 2-Trifluoroacetophenone has been treated with the optically active Grignard reagent from (+)-2-methylbutyl chlo-ride. The only product isolated was the corresponding reduction …
Number of citations: 32 pubs.acs.org
J Ma, SR Kass - Organic letters, 2018 - ACS Publications
A series of highly reactive metal-free chiral phosphoric acids possessing positively charged phosphonium ion substituents are reported and have been applied to Friedel–Crafts …
Number of citations: 36 pubs.acs.org
K Szőri, K Balázsik, S Cserényi, G Szőllősi… - Applied Catalysis A …, 2009 - Elsevier
The enantioselective hydrogenation of 2,2,2-trifluoroacetophenone (TFAP) was investigated over Pt-cinchonidine (CD) and Pt-cinchona alkaloid derivatives chiral catalysts not yet …
Number of citations: 12 www.sciencedirect.com
G Szollosi, S Cserenyi, M Bartok - Catalysis letters, 2010 - go.gale.com
The enantioselective hydrogenation of 2, 2, 2,-trifluoroacetophenone over Pt/[Al. sub. 2][O. sub. 3] catalysts modified by cinchona alkaloids was investigated for the first time using …
Number of citations: 20 go.gale.com

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